molecular formula C19H20N8 B2984979 6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile CAS No. 2198095-08-6

6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile

Cat. No. B2984979
CAS RN: 2198095-08-6
M. Wt: 360.425
InChI Key: LJSSIJCKCIAKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and molecular formula, C19H20N8. It includes a cyclobutyl group, a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group, an azetidin-3-yl group, and a pyridine-3-carbonitrile group.


Physical And Chemical Properties Analysis

The compound is available in powder form . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature I found.

Scientific Research Applications

Chemical Synthesis and Molecular Docking

Research has explored the synthesis of novel pyridine and fused pyridine derivatives, focusing on compounds with complex structures similar to 6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile. These compounds have been subjected to molecular docking screenings, revealing moderate to good binding energies with target proteins, and have shown potential antimicrobial and antioxidant activity (Flefel et al., 2018).

Heterocyclic Chemistry

The chemical synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) has been described, starting from compounds that share structural features with the mentioned chemical. This synthesis underlines the versatility of such compounds in forming a basis for the creation of various heterocyclic compounds with potential biological activities (Khashi et al., 2015).

Synthesis of Polyfunctionally Substituted Derivatives

A precursor similar in structure to this compound was used for the synthesis of a variety of derivatives, showcasing the compound's utility in generating polyfunctionally substituted derivatives, such as pyrazolo[3,4-b][1,8]naphthyridines and heptaazaphenanthrene derivatives. These compounds have been characterized by their structural and spectral data, highlighting the compound's role in the development of novel chemical entities (Aly, 2006).

Novel Synthesis Methods and Antimicrobial Activities

Innovative synthesis methods have been employed to create new derivatives starting from compounds with similar complexity, leading to the discovery of novel fused pyrimidines with pronounced antimicrobial activity. This research demonstrates the compound's potential as a precursor in synthesizing new chemical entities with significant biological applications (Bhuiyan et al., 2006).

Development of Anticancer and Antidiabetic Agents

Research has also explored the synthesis of aminospirothiazolo pyridine–carbonitrile derivatives, highlighting the compound's utility in creating novel agents with significant anticancer and antidiabetic activities. This underscores the potential of such compounds in the development of new therapeutic agents (Flefel et al., 2019).

properties

IUPAC Name

6-[[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8/c1-25(16-6-5-13(9-20)10-21-16)15-11-26(12-15)18-8-7-17-22-23-19(27(17)24-18)14-3-2-4-14/h5-8,10,14-15H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSSIJCKCIAKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=C(C=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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